molecular formula C20H18N2O4 B2847472 2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione CAS No. 577786-96-0

2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2847472
CAS No.: 577786-96-0
M. Wt: 350.374
InChI Key: HUSJNAOKHXGHDC-UHFFFAOYSA-N
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Description

2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a furan ring, and an indene-dione structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the presence of a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and the use of protecting groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is unique due to its combination of a piperazine ring, a furan ring, and an indene-dione structure. This unique combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable target for research and development.

Properties

IUPAC Name

2-[1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-13(17-18(23)14-5-2-3-6-15(14)19(17)24)21-8-10-22(11-9-21)20(25)16-7-4-12-26-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSJNAOKHXGHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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